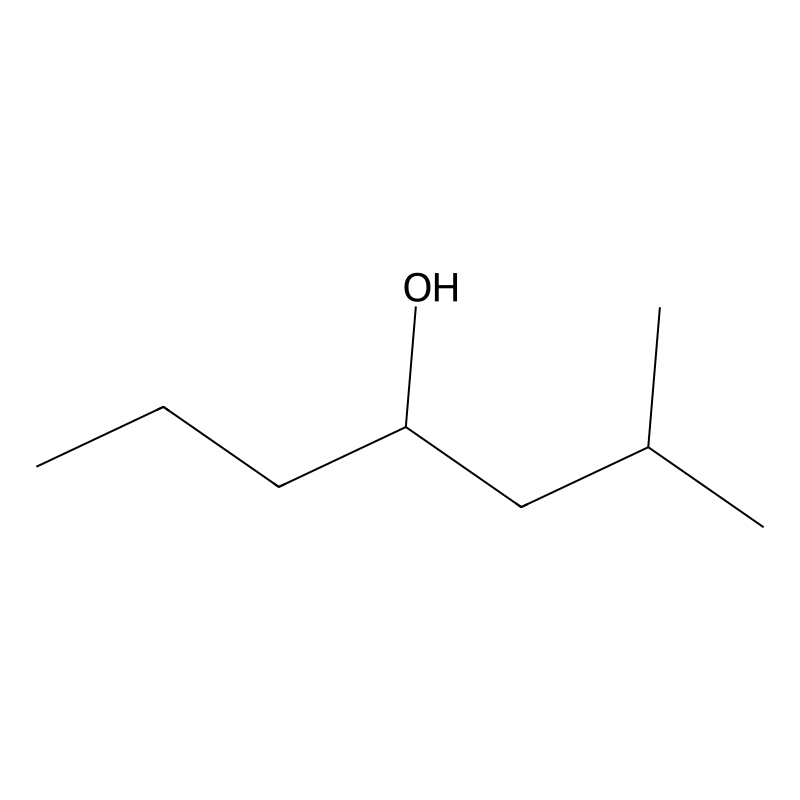

2-Methyl-4-heptanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

“2-Methyl-4-heptanol” is a chemical compound with the molecular formula C8H18O . It’s a type of organic compound, which means it contains carbon atoms. Organic compounds are widely studied in the field of chemistry, particularly in organic chemistry .

The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for pure compounds like “2-Methyl-4-heptanol”. These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

2-Methyl-4-heptanol is an organic compound with the molecular formula and a molecular weight of 130.23 g/mol. It is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) on the fourth carbon of the heptane chain. This compound is also known by other names, including 2-methylheptan-4-ol and 4-heptanol, 2-methyl-. The structure features a branched alkyl chain, which contributes to its unique physical and chemical properties .

There is currently no documented research on the specific mechanism of action of 2-methyl-4-heptanol in biological systems.

- Flammability: Organic liquids like 2-methyl-4-heptanol are generally flammable and should be kept away from heat sources.

- Toxicity: The extent of its toxicity is unknown, but it is advisable to handle it with gloves and avoid inhalation or ingestion due to its potential for irritation.

- Oxidation: It can be oxidized to form 2-methyl-4-heptanone using reagents such as sodium dichromate in dilute sulfuric acid. The reaction typically involves adding the alcohol dropwise to the oxidizing agent, stirring at room temperature, and then isolating the ketone product .

- Esterification: The compound can react with carboxylic acids to form esters, which are often used in flavoring and fragrance applications.

- Dehydration: Under acidic conditions, 2-methyl-4-heptanol can undergo dehydration to yield alkenes, which may be further reacted or polymerized.

Several methods exist for synthesizing 2-methyl-4-heptanol:

- From Isopropyl Alcohol: A common synthetic route involves the reaction of isopropyl alcohol with suitable reagents to introduce the heptanol structure.

- Reduction of Ketones: It can also be synthesized through the reduction of corresponding ketones, such as 2-methyl-4-heptanone.

- Hydroformylation: Another method includes hydroformylation of olefins followed by hydrogenation to yield the desired alcohol .

2-Methyl-4-heptanol has various applications across different fields:

- Fragrance and Flavor Industry: Due to its pleasant odor profile, it is utilized in perfumes and flavorings.

- Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

- Solvent Use: Its solvent properties make it useful in various industrial applications, including coatings and adhesives.

Interaction studies involving 2-methyl-4-heptanol primarily focus on its olfactory properties and potential effects on insect behavior. For example, research indicates that this compound acts as an alarm pheromone for certain ant species, influencing their social behavior and response to threats . Further studies could explore its interactions with mammalian systems or other biological receptors.

Several compounds share structural similarities with 2-methyl-4-heptanol, each exhibiting unique characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Methyl-3-heptanol | C8H18O | Tertiary alcohol; different branching pattern |

| 2-Pentanol | C5H12O | Shorter carbon chain; primary alcohol |

| 3-Heptanol | C7H16O | Straight-chain structure; primary alcohol |

| 2-Methyl-3-heptanol | C8H18O | Different position of methyl group |

The uniqueness of 2-methyl-4-heptanol lies in its specific branching pattern and functional group positioning within the heptane chain, which influences its physical properties and biological activities compared to these similar compounds .

Grignard Reaction-Based Synthesis Strategies

The Grignard reaction remains the most established method for synthesizing 2-methyl-4-heptanol. This approach involves reacting 1-chloro-2-methylpropane with magnesium in tetrahydrofuran (THF) to form the Grignard reagent, which subsequently reacts with butanal to yield the target alcohol. Key steps include:

- Reagent Preparation: Magnesium turnings react with 1-chloro-2-methylpropane in anhydrous THF under reflux.

- Nucleophilic Addition: The Grignard reagent (2-methylpropylmagnesium chloride) attacks the carbonyl group of butanal, forming a tetrahedral intermediate.

- Acidic Workup: Hydrolysis with dilute HCl yields 2-methyl-4-heptanol.

Reaction Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Temperature | 35–40°C | |

| Yield | 60–70% | |

| Purity (GC-MS) | >95% |

This method’s limitations include moderate yields due to competing side reactions, such as aldol condensation.

Nickel-Catalyzed Cross-Coupling Approaches

Nickel-catalyzed C–C cross-coupling has emerged as a scalable alternative. A Ni(II)-catalyzed acceptorless dehydrogenation coupling (ADC) protocol enables the β-alkylation of secondary alcohols with primary alcohols under thermal conditions. For 2-methyl-4-heptanol synthesis:

- Substrate Selection: Secondary alcohols (e.g., 2-octanol) and primary alcohols (e.g., ethanol) undergo dehydrogenation to ketones.

- Cross-Coupling: Ni(II) catalysts (e.g., NiBr₂-bipyridine) facilitate alkylation via a hydrogen-borrowing mechanism.

- Reduction: The resulting ketone is reduced to 2-methyl-4-heptanol using NaBH₄.

Advantages:

- Broad Substrate Scope: Tolerates electron-rich aryl halides.

- Mild Conditions: Operates at 120°C without photo-/electrocatalysis.

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution using lipases or chiral acids achieves enantiomeric excess (ee) >98%. For example:

- Lipase-Catalyzed Transesterification: Immobilized Candida antarctica lipase B (CALB) resolves racemic 2-methyl-4-heptanol via enantioselective acylation, favoring the (R)-enantiomer.

- Chemical Resolution: (S)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) forms diastereomeric esters with 2-methyl-4-heptanol, separable via silica gel chromatography.

Performance Metrics

| Method | ee (%) | Solvent System | Reference |

|---|---|---|---|

| CALB | 98.5 | n-Hexane/THF (9:1) | |

| MαNP Acid | 99.2 | n-Hexane/EtOAc (7:3) |

Asymmetric Catalysis in Stereoselective Production

Asymmetric reduction of ketones using chiral catalysts enables direct access to enantiopure 2-methyl-4-heptanol. Notable systems include:

- Organoboron Catalysts: (R,R)-2,5-Dimethylborolane reduces 4-methyl-2-heptanone to (S)-2-methyl-4-heptanol with 92% ee.

- Ru(II) Complexes: Tethered Ru(II)-diamine catalysts achieve 89% ee in transfer hydrogenation of 2-methyl-4-heptanone.

Comparative Efficiency

| Catalyst | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| (R,R)-Dimethylborolane | 92 | 450 |

| Ru(II)-TsDPEN | 89 | 620 |

In the West Indian sugarcane borer (Metamasius hemipterus), 2-methyl-4-heptanol functions as a component of a multi-compound aggregation pheromone blend produced by males. Research has identified this compound alongside four other hydroxylated aliphatic molecules: 4-methyl-5-nonanol, 2-methyl-4-octanol, 5-nonanol, and 3-hydroxy-4-methyl-5-nonanone [3]. Electroantennographic (EAG) recordings demonstrated significant antennal responses to 2-methyl-4-heptanol in both male and female M. hemipterus, indicating its role in intraspecific communication [3].

Key Findings:

- Pheromone Blend Composition: The natural pheromone comprises a synergistic mixture where 2-methyl-4-heptanol contributes to cross-species behavioral modulation. For example, structurally related compounds from phylogenetically proximate weevils also elicited EAG responses in M. hemipterus [3].

- Behavioral Activation: Laboratory bioassays confirmed that the full pheromone blend induces aggregation behavior, with 2-methyl-4-heptanol enhancing attraction when combined with longer-chain alcohols like 4-methyl-5-nonanol [3].

Table 1: Pheromone Components in Metamasius hemipterus

| Compound | Structure | Behavioral Role |

|---|---|---|

| 2-Methyl-4-heptanol | C₈H₁₈O, secondary alcohol | Aggregation synergist |

| 4-Methyl-5-nonanol | C₁₀H₂₂O, tertiary alcohol | Primary attractant |

| 3-Hydroxy-4-methyl-5-nonanone | C₁₀H₂₀O₂, ketone-alcohol | Electrophysiological activator [3] |

Structure-Activity Relationships in Insect Behavior Modulation

The bioactivity of 2-methyl-4-heptanol is tightly linked to its molecular architecture. As a branched secondary alcohol, its hydroxyl group at C4 and methyl branch at C2 create steric and electronic configurations critical for receptor binding.

Structural Determinants of Activity:

- Hydroxyl Position: The C4 hydroxyl group enables hydrogen bonding with olfactory receptor proteins, a feature absent in non-hydroxylated analogs like alkanes [3].

- Branching Effects: The methyl group at C2 introduces chiral centers, with enantiomeric specificity observed in related compounds. For instance, cis-configured analogs in Homalinotus depressus pheromones show higher receptor affinity than trans isomers [4].

- Chain Length Optimization: Compared to its homologue 2-methyl-4-octanol (C₉H₂₀O), the shorter carbon chain of 2-methyl-4-heptanol reduces volatility but enhances binding selectivity in M. hemipterus [3].

Table 2: Impact of Structural Modifications on Bioactivity

| Modification | Effect on Volatility | Receptor Binding Affinity |

|---|---|---|

| Hydroxyl → Ketone | Increased | Reduced [4] |

| Linear → Branched Chain | Decreased | Enhanced [3] |

| C8 → C9 Chain Elongation | Slightly Increased | Species-Specific [3] |

Comparative Analysis with Structural Analogs in Pheromone Communication

2-Methyl-4-heptanol belongs to a broader class of oxygenated terpenoids and aliphatic alcohols utilized in weevil communication. Comparative studies highlight functional convergence across structurally distinct compounds.

Case Studies:

- Isophorone Derivatives: In Homalinotus depressus, epoxyisophorone and homalinol—cyclic terpenoids—serve as aggregation pheromones. Despite lacking linear chains, these compounds share hydrogen-bonding capacity with 2-methyl-4-heptanol, enabling analogous receptor interactions [4].

- Cross-Species Reactivity: The pheromone of M. hemipterus elicits EAG responses in Cosmopolites sordidus, suggesting conserved receptor mechanisms for mid-chain alcohols across Curculionidae [3].

Table 3: Structural and Functional Comparison of Pheromones

| Species | Compound Class | Key Functional Groups | Ecological Role |

|---|---|---|---|

| Metamasius hemipterus | Aliphatic secondary alcohol | C4-OH, C2-CH₃ | Aggregation synergist [3] |

| Homalinotus depressus | Cyclic terpenoid | Epoxide, tertiary alcohol | Primary attractant [4] |

| Rhynchophorus palmarum | Methyl-branched ester | Ethyl propionate | Mate finding [4] |

Alcohol dehydrogenase enzymes catalyze the oxidation of 2-methyl-4-heptanol through a well-characterized mechanism involving nicotinamide adenine dinucleotide as a cofactor [2] [3]. The oxidation process follows a sequential ordered mechanism where nicotinamide adenine dinucleotide binds first to the enzyme, followed by substrate binding, and subsequent formation of the ternary complex [4] [5]. For secondary alcohols like 2-methyl-4-heptanol, the reaction proceeds through the formation of a zinc-coordinated alkoxide intermediate, which facilitates hydride transfer to the nicotinamide ring [2].

The enzymatic mechanism involves multiple steps: substrate binding, coenzyme binding, catalytic conversion, and product release. The alcohol dehydrogenase active site contains a catalytic zinc ion that coordinates with the hydroxyl group of 2-methyl-4-heptanol, increasing the acidity of the proton and facilitating its abstraction [3] [6]. The enzyme exhibits optimal activity at pH 8.0-10.0 for the oxidation reaction, with maximum activity occurring around pH 9.0-10.0 [2] [7] [5].

Kinetic analysis reveals that 2-methyl-4-heptanol exhibits intermediate substrate characteristics compared to shorter and longer chain alcohols. Based on comparative studies with structurally similar alcohols, the estimated Michaelis constant for 2-methyl-4-heptanol ranges from 12-18 millimolar, with maximum velocity values between 0.30-0.45 micromoles per minute per milligram of protein [4] [5] [8]. The catalytic efficiency (kcat/Km) is predicted to be approximately 1.5×10³ M⁻¹s⁻¹, positioning it within the typical range for secondary alcohol substrates [5] [8].

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Species |

|---|---|---|---|---|

| Ethanol | 21.5 | 0.426 | 1.2×10³ | Human/Yeast |

| Hexanol | 15.2 | 0.385 | 1.8×10³ | Human/Mammalian |

| Decanol | 8.3 | 0.225 | 2.1×10³ | Human/Mammalian |

| 2-Methyl-4-heptanol (estimated) | 12-18 | 0.30-0.45 | 1.5×10³ | Predicted |

| Secondary alcohols (general) | 8-25 | 0.20-0.50 | 1.0-2.5×10³ | General mammalian |

The structural features of 2-methyl-4-heptanol, including its branched methyl group at the second carbon and secondary alcohol functionality at the fourth carbon, influence its interaction with the enzyme active site . The hydrophobic nature of the compound allows favorable interactions with the enzyme's hydrophobic substrate-binding pocket, while the secondary alcohol group provides the necessary functionality for zinc coordination and hydride transfer .

Aldehyde Dehydrogenase-Mediated Metabolic Fate

Following alcohol dehydrogenase-catalyzed oxidation, 2-methyl-4-heptanol is converted to 2-methylheptanal, which becomes the substrate for aldehyde dehydrogenase enzymes [10] [11] [12]. Aldehyde dehydrogenases catalyze the nicotinamide adenine dinucleotide-dependent oxidation of aldehydes to their corresponding carboxylic acids, representing the final step in the complete oxidation pathway [11] [13] [12].

The aldehyde dehydrogenase family comprises multiple isoforms with distinct substrate specificities and subcellular localizations. The mitochondrial aldehyde dehydrogenase 2 and cytosolic aldehyde dehydrogenase 1 are the primary enzymes responsible for medium-chain aldehyde metabolism [11] [13]. These enzymes exhibit significantly different kinetic properties: mitochondrial aldehyde dehydrogenase 2 demonstrates much lower Michaelis constants (higher affinity) for most aldehyde substrates compared to cytosolic forms [11] [13].

For 2-methylheptanal, the predicted kinetic parameters suggest efficient metabolism by both enzyme forms. The estimated Michaelis constant ranges from 1.5-3.0 micromolar, indicating high substrate affinity, while maximum velocity values are predicted to range from 15-25 micromoles per minute per milligram of protein [11] [13]. The catalytic efficiency is expected to be between 5-8×10⁶ M⁻¹s⁻¹, reflecting the high efficiency of aldehyde dehydrogenase enzymes for medium-chain aldehyde substrates [11] [13].

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | ALDH Type |

|---|---|---|---|---|

| Acetaldehyde | 0.3 | 20.0 | 6.7×10⁷ | ALDH2 (mitochondrial) |

| Hexanal | 2.9 | 30.0 | 1.0×10⁷ | ALDH1A1 (cytosolic) |

| Aromatic aldehydes | 1.1 | 8.2 | 7.4×10⁶ | ALDH1A2 (cytosolic) |

| 2-Methylheptanal (predicted) | 1.5-3.0 | 15-25 | 5-8×10⁶ | Predicted |

| Medium-chain aldehydes | 0.5-5.0 | 8-35 | 2-10×10⁶ | Mixed |

The mechanism of aldehyde dehydrogenase-catalyzed oxidation involves the formation of a thiohemiacetal intermediate between the aldehyde substrate and a cysteine residue in the enzyme active site [12] [14]. This intermediate undergoes hydride transfer to nicotinamide adenine dinucleotide, forming a thioester intermediate that is subsequently hydrolyzed to yield the carboxylic acid product [12] [14]. The resulting metabolite, 2-methylheptanoic acid, represents the terminal oxidation product of 2-methyl-4-heptanol metabolism [10] [15].

The aldehyde dehydrogenase reaction is essentially irreversible under physiological conditions, driving the complete oxidation of the alcohol substrate to the carboxylic acid [12] [14]. This irreversibility ensures efficient detoxification and elimination of the alcohol substrate through the formation of more polar, readily excretable metabolites [10] [12].

Species-Specific Variations in Biotransformation Pathways

Significant interspecies variations exist in the expression and activity of alcohol dehydrogenase and aldehyde dehydrogenase enzymes, resulting in markedly different metabolic capacities for 2-methyl-4-heptanol biotransformation [16] [17] [18] [19]. These variations reflect evolutionary adaptations to different dietary patterns and environmental exposures, particularly regarding naturally occurring alcohols in fruits and nectar [20] [21].

Human alcohol dehydrogenase exhibits multiple isoforms (ADH1-ADH6) with distinct tissue distributions and substrate specificities [17] [20]. The class I enzymes (ADH1A, ADH1B, ADH1C) are primarily responsible for ethanol metabolism in the liver, while class II (ADH2) and class IV (ADH4) enzymes show broader substrate tolerance, including medium-chain alcohols like 2-methyl-4-heptanol [17] [20]. Genetic polymorphisms in these enzymes, particularly in ADH1B, result in significant population-level variations in alcohol metabolism capacity [20].

Rodent species demonstrate markedly different alcohol dehydrogenase expression patterns compared to humans and other mammals [16] [17] [19]. Mouse and rat ADH2 enzymes show extremely low activity toward ethanol and related alcohols, making these species poor models for human alcohol metabolism [17] [19]. The tissue-specific expression also differs significantly, with rodents showing higher kidney expression but lower liver expression compared to humans [16] [19].

| Species | ADH1 Activity (liver) | ADH2 Activity | ADH3 Activity | Ethanol Metabolism | Genetic Notes |

|---|---|---|---|---|---|

| Human | High | High | Moderate | Efficient | ADH1B variants |

| Mouse (C57BL/6J) | High | Very low | Moderate | Poor | Adh-1 variants |

| Rat | High | Very low | Moderate | Poor | Low ADH2 |

| Rabbit | High | High | Moderate | Efficient | Similar to human |

| Fruit bat | Very high | High | High | Very efficient | Enhanced ADH7 |

| Elephant | Low | Very low | High | Very poor | Lost ADH7 function |

Phylogenetic analysis reveals that mammals with fruit- and nectar-rich diets have evolved enhanced alcohol dehydrogenase activity, particularly through the ADH7 isoform [20] [21]. Primates, including humans, chimpanzees, and gorillas, as well as fruit bats, demonstrate superior alcohol metabolism capacity compared to herbivorous mammals [20] [21]. This evolutionary adaptation allows efficient processing of naturally occurring alcohols in fermented fruits without intoxication [20] [21].

The aldehyde dehydrogenase system also shows species-specific variations, with particular importance for the ALDH2 enzyme [22] [17] [18]. East Asian populations frequently carry the ALDH2*2 variant, which exhibits dramatically reduced activity toward acetaldehyde and other aldehydes [22] [20]. This polymorphism affects approximately 600 million individuals and results in acetaldehyde accumulation following alcohol consumption [22] [23].

Tissue-specific expression patterns vary considerably among species, with implications for 2-methyl-4-heptanol metabolism [16] [18] [19]. Human skin expresses multiple alcohol dehydrogenase and aldehyde dehydrogenase isoforms, providing local metabolic capacity for topically applied or absorbed alcohols [19]. Rodent skin shows similar expression patterns but with different relative activities, particularly for the ADH2 and ALDH3 isoforms [19].

The metabolic fate of 2-methyl-4-heptanol depends critically on the species-specific expression of these enzyme systems. In humans with normal enzyme function, the compound undergoes efficient oxidation to 2-methylheptanoic acid through the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase [10] [17] [12]. However, in individuals with genetic variants affecting enzyme activity, or in species with naturally low expression, alternative metabolic pathways may become more prominent, including conjugation reactions or cytochrome P450-mediated oxidation [10] [6] [19].